(Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-15(21)9-11-4-6-13(7-5-11)19-16(22)14(24-17(19)23)10-12-3-1-2-8-18-12/h1-8,10H,9H2,(H,20,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYDYSJMOODLG-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxothiazolidine core linked to a phenylacetic acid moiety, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:
Anti-inflammatory Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant anti-inflammatory properties. A study focusing on thiazole-phenylacetic acid compounds demonstrated that certain derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The fluorometric assay used in this study revealed that some compounds exhibited IC50 values as low as 14.84 µM, indicating potent inhibition of these enzymes .
Table 1: COX Inhibition Activity of Thiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2a | 25.00 | 30.00 |
| 2b | 14.84 | 20.00 |
| 2c | 40.00 | 45.00 |
| 2d | 14.84 | 18.00 |
Antimicrobial Activity
The antimicrobial activity of the compound has also been evaluated through microbroth dilution assays against various pathogens. The results indicated that the compound exhibits significant antibacterial activity, especially against Gram-positive bacteria, which is attributed to its structural features that enhance lipophilicity and membrane permeability .
Table 2: Antimicrobial Efficacy Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
The biological activity of this compound appears to be linked to its ability to inhibit key enzymes involved in inflammation and microbial growth. The inhibition of COX enzymes prevents the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, the compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
- Dual Action Study : A study assessed the dual action of thiazole derivatives as both anti-inflammatory and antimicrobial agents. The findings suggested that compounds with higher lipophilicity showed enhanced antibacterial activity alongside significant COX inhibition .
- Anticancer Properties : Another investigation into similar thiazolidine derivatives reported promising anticancer properties, suggesting that modifications in the chemical structure could lead to enhanced therapeutic effects against various cancer cell lines .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the thiazolidinone family, known for their diverse biological activities. Its structure features a thiazolidine ring fused with a pyridine moiety, which enhances its potential as a pharmaceutical agent. The molecular formula is , and it exhibits notable stability and solubility characteristics conducive to biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. For instance, derivatives of thiazolidinones have shown promising results in reducing cell viability through apoptosis induction and cell cycle arrest mechanisms .
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that thiazolidinone derivatives can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage . This activity is particularly relevant in developing therapeutic agents for conditions such as neurodegenerative diseases and cardiovascular disorders.
Antimicrobial Effects
Thiazolidinone compounds have also been investigated for their antimicrobial properties. The presence of the pyridine ring enhances the interaction with bacterial enzymes, leading to increased antibacterial efficacy. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies illustrate the compound's potential applications:
Comparison with Similar Compounds
Structural Features
The following compounds share the thiazolidinone core but differ in substituents:
Key Observations :
- Pyridine vs. Pyrazole/Pyrimidine Rings : The target compound’s pyridinylmethylene group differs from pyrazole () or pyrido[1,2-a]pyrimidine () substituents, altering electronic properties and binding affinities.
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in and ) enhance lipophilicity and stability, while ethoxy () and propylsulfanyl () groups increase steric bulk.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while ethanol may improve solubility of intermediates .
- Catalyst optimization : Use of strong bases (e.g., sodium hydride) to deprotonate intermediates and accelerate cyclization .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Progress monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures timely termination to prevent degradation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients achieves >95% purity .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyridinylmethylene protons at δ 7.95–8.83 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 413.05) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic and thioxothiazolidinone protons .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in proton assignments .
- Computational modeling : Density Functional Theory (DFT)-predicted chemical shifts can reconcile experimental vs. theoretical discrepancies .
Advanced: What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular docking : Screen against targets like tubulin (PDB ID 1SA0) to assess binding affinity at the colchicine site, guided by rhodanine-3-acetic acid derivatives' anticancer mechanisms .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to evaluate interactions (e.g., hydrogen bonding with β-tubulin residues) .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with cytotoxic IC₅₀ values to prioritize analogs .
Basic: What functional groups are key to its reactivity and bioactivity?
Methodological Answer:
- Thioxothiazolidinone core : Mediates hydrogen bonding with biological targets (e.g., tubulin) and participates in tautomerization .
- Pyridinylmethylene group : Enhances π-π stacking with aromatic residues in target proteins .
- Acetic acid side chain : Improves solubility and enables derivatization (e.g., amidation for prodrug design) .
Advanced: How do solvent polarity and pH influence stereochemical outcomes during synthesis?
Methodological Answer:
- Solvent polarity : High-polarity solvents (DMF) stabilize zwitterionic intermediates, favoring (Z)-isomer formation via intramolecular hydrogen bonding .
- pH control : Neutral to slightly basic conditions (pH 7–8) prevent premature protonation of the pyridinyl nitrogen, ensuring proper imine geometry .
Basic: What protocols ensure reproducibility in synthesis?
Methodological Answer:
- Stoichiometric precision : Use a 1:1.2 molar ratio of pyridinyl aldehyde to thiazolidinone precursor to minimize unreacted starting material .
- Standardized quenching : Add ice-cwater to terminate reactions, preventing side reactions .
- Documentation : Record exact drying times for intermediates (e.g., 12 hours under vacuum) to avoid batch variability .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Replace pyridinyl with thiophene or benzothiazole to probe π-stacking effects .
- Bioisosteric replacement : Substitute thioxo with oxo to assess hydrogen-bonding impact on tubulin inhibition .
- Side-chain elongation : Introduce methylene spacers between acetic acid and the phenyl group to evaluate linker flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
